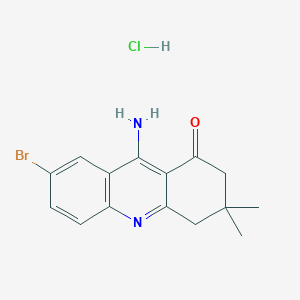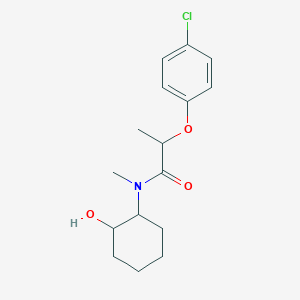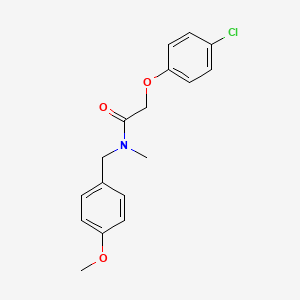
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BRD0705, is a small molecule that has been studied in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In oncology, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In neurology, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurology, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load in infected cells.
実験室実験の利点と制限
One advantage of using 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential therapeutic applications in several fields. One limitation is the lack of clinical data, as this compound has not yet been tested in human trials. Another limitation is the potential for off-target effects, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. In oncology, future studies could focus on the development of combination therapies using this compound and other anticancer agents. In neurology, future studies could focus on the development of this compound derivatives with improved neuroprotective effects. In infectious diseases, future studies could focus on the development of this compound analogs with increased potency and selectivity. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for several diseases.
合成法
The synthesis of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride involves several steps, including the reaction of 3,4-dihydro-1(2H)-acridinone with bromine and subsequent reaction with ammonia. The final product is obtained by reacting the intermediate compound with hydrochloric acid. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for scientific research.
科学的研究の応用
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been studied for its potential therapeutic applications in several fields, including oncology, neurology, and infectious diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to have antiviral activity against several viruses, including Zika and dengue viruses.
特性
IUPAC Name |
9-amino-7-bromo-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O.ClH/c1-15(2)6-11-13(12(19)7-15)14(17)9-5-8(16)3-4-10(9)18-11;/h3-5H,6-7H2,1-2H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVCDBUTRGPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C(C=C3)Br)C(=C2C(=O)C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B5418063.png)
![8-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418076.png)
![2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5418078.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5418082.png)
![6-ethoxy-2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5418087.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5418090.png)

![N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5418104.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)

![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)